molecular formula C7H4BrNO4 B12855969 2-Bromo-4-hydroxy-5-nitrobenzaldehyde

2-Bromo-4-hydroxy-5-nitrobenzaldehyde

Cat. No.: B12855969
M. Wt: 246.01 g/mol
InChI Key: NOACZFDLZCTONN-UHFFFAOYSA-N
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Description

2-Bromo-4-hydroxy-5-nitrobenzaldehyde is a multifunctional aromatic compound featuring a benzaldehyde core substituted with bromine (Br) at position 2, a hydroxyl (-OH) group at position 4, and a nitro (-NO₂) group at position 4. These substituents confer unique electronic and steric properties, making the compound relevant in organic synthesis, pharmaceuticals, and materials science. The electron-withdrawing nitro and bromo groups enhance the acidity of the hydroxyl group, while the aldehyde moiety provides a reactive site for further derivatization.

Properties

Molecular Formula

C7H4BrNO4

Molecular Weight

246.01 g/mol

IUPAC Name

2-bromo-4-hydroxy-5-nitrobenzaldehyde

InChI

InChI=1S/C7H4BrNO4/c8-5-2-7(11)6(9(12)13)1-4(5)3-10/h1-3,11H

InChI Key

NOACZFDLZCTONN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])O)Br)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-hydroxy-5-nitrobenzaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 2-bromo-4-hydroxybenzaldehyde, followed by careful control of reaction conditions to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing controlled temperature and pressure conditions to optimize yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-hydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-4-hydroxy-5-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The bromine and hydroxyl groups contribute to its reactivity and ability to form hydrogen bonds, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents critically influence the physical and chemical behavior of bromonitrobenzaldehyde derivatives. Key comparisons include:

  • 5-Bromo-4-fluoro-2-hydroxybenzaldehyde ():

    • Substitutions: Bromo (C5), fluoro (C4), hydroxyl (C2).
    • Compared to the target compound, the absence of a nitro group reduces electron-withdrawing effects, leading to lower acidity of the hydroxyl group. Fluorine’s electronegativity may enhance stability but reduce reactivity compared to nitro.
  • 4-Bromo-2-nitrobenzaldoxime (): Substitutions: Bromo (C4), nitro (C2), aldoxime (-CH=N-OH) at C1. Nitro at C2 (vs. C5 in the target compound) alters conjugation patterns and acidity.
  • 5-Bromo-4-nitro-1H-imidazole ():

    • Substitutions: Bromo (C5), nitro (C4) on an imidazole ring.
    • The heterocyclic structure confers distinct electronic properties and biological activity compared to the benzaldehyde scaffold.

Physicochemical Properties

  • Acidity : The hydroxyl group in 2-bromo-4-hydroxy-5-nitrobenzaldehyde is more acidic than in 5-bromo-4-fluoro-2-hydroxybenzaldehyde due to the stronger electron-withdrawing nitro group.
  • Solubility : Nitro and bromo substituents reduce solubility in polar solvents compared to fluorine-containing analogs.
  • Reactivity : The aldehyde group enables nucleophilic additions (e.g., condensation reactions), whereas aldoximes () participate in coordination chemistry or cyclization.

Computational Insights

Density functional theory (DFT) studies () could predict electronic properties such as charge distribution and frontier molecular orbitals. For example, the nitro group’s electron-withdrawing nature likely lowers the LUMO energy, enhancing electrophilicity. Comparative DFT analyses with analogs like 4-bromo-2-nitrobenzaldoxime could quantify substituent effects on reactivity .

Structural and Crystallographic Comparisons

While crystallographic data for the target compound is absent, SHELX software () is widely used for small-molecule structure determination. Analogous compounds, such as 4-bromo-2-nitrobenzaldoxime, may exhibit hydrogen-bonding networks involving hydroxyl and nitro groups, influencing crystal packing and stability .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Positions) Functional Groups Key Properties/Applications
2-Bromo-4-hydroxy-5-nitrobenzaldehyde Br (C2), -OH (C4), -NO₂ (C5) Aldehyde, -OH, -NO₂ High acidity, electrophilic aldehyde
5-Bromo-4-fluoro-2-hydroxybenzaldehyde Br (C5), -F (C4), -OH (C2) Aldehyde, -OH, -F Moderate acidity, enhanced stability
4-Bromo-2-nitrobenzaldoxime Br (C4), -NO₂ (C2), -CH=N-OH Aldoxime, -NO₂ Chelation, coordination chemistry
5-Bromo-4-nitro-1H-imidazole Br (C5), -NO₂ (C4) (imidazole) Heterocyclic, -NO₂ Potential bioactive intermediates

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